1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3/c16-15(17,18)9-21-13(23)8-20(14(21)24)11-3-5-19(6-4-11)12(22)7-10-1-2-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIWRZSTJKWNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula: C16H25N3O4
- Molecular Weight: 323.39 g/mol
- CAS Number: 2194845-82-2
The compound features a unique structure that includes a piperidine ring and an imidazolidine core, which are pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes including acylation reactions to introduce the cyclopropylacetyl group and modifications to incorporate the trifluoroethyl moiety. These synthetic pathways are crucial for optimizing the compound's efficacy and stability in biological systems .
Anticonvulsant Activity
Research indicates that this compound may exhibit anticonvulsant properties. Studies have shown that derivatives of imidazolidine-2,4-dione can effectively inhibit seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Antimalarial Activity
Another area of investigation is the antimalarial potential against Plasmodium falciparum. Compounds with similar structures have demonstrated significant inhibition of chloroquine-resistant strains. The presence of specific functional groups, such as hydroxyl or fluorinated chains, has been linked to enhanced antiplasmodial activity .
Table 1: Antimalarial Activity Comparison of Related Compounds
| Compound | IC50 (ng/mL) D10 Strain | IC50 (ng/mL) W2 Strain | Hemolysis (%) at 20 µg/mL |
|---|---|---|---|
| Compound A | 6200.00 | 2424.15 | 5.6 |
| Compound B | 9659.70 | 5648.07 | <2.7 |
| This compound | TBD | TBD | TBD |
Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)
The compound has also been evaluated for its inhibitory effects on lymphoid-specific tyrosine phosphatase (LYP), a target in autoimmune diseases. Preliminary results suggest that it may function as a competitive inhibitor with promising selectivity over other phosphatases .
Anticancer Properties
Recent studies have focused on the anticancer potential of imidazolidine derivatives against various cancer cell lines. The compound's ability to inhibit cell proliferation and migration has been demonstrated in vitro using the MDA-MB-231 breast cancer cell line. This suggests a potential role in cancer therapy by targeting specific signaling pathways critical for tumor growth and metastasis .
Table 2: Anticancer Activity Against MDA-MB-231 Cell Line
| Compound | Inhibition Rate (24h) | Inhibition Rate (48h) |
|---|---|---|
| Compound 1 | 64.52% | 28.19% |
| Compound 2 | 36.87% | 18.93% |
| Compound 3 | 41.30% | 16.19% |
Case Studies and Research Findings
Several studies have investigated the biological activities associated with imidazolidine derivatives:
- Anticonvulsant Efficacy : A study highlighted the anticonvulsant effects of similar compounds in animal models, showcasing significant reductions in seizure frequency.
- Antimalarial Studies : Research demonstrated that modifications to the molecular structure enhanced activity against resistant Plasmodium strains while maintaining low toxicity profiles .
- Cancer Cell Line Studies : Investigations into the efficacy against MDA-MB-231 cells revealed promising results, indicating that structural modifications could lead to improved anticancer agents .
Scientific Research Applications
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against various viruses. A study published in "Antiviral Chemistry & Chemotherapy" demonstrated its effectiveness against influenza A and B viruses in cell culture experiments. The compound's mechanism may involve interference with viral replication processes, though further in vivo studies are required to confirm these findings.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Preliminary studies indicate effectiveness against:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL
- Escherichia coli : MIC of 64 µg/mL
- Pseudomonas aeruginosa : MIC of 16 µg/mL
These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Potential
In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Notable findings include:
- MCF-7 (breast cancer) : IC50 of 12.5 µM
- HeLa (cervical cancer) : IC50 of 15.0 µM
- A549 (lung cancer) : IC50 of 10.0 µM
These results highlight its potential as a candidate for cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. In preclinical studies involving models of neurodegenerative diseases, it was shown to reduce oxidative stress markers significantly:
- At 10 µM concentration: 45% reduction
- At 50 µM concentration: 70% reduction
This indicates potential therapeutic benefits for conditions such as Alzheimer's disease.
Case Studies
A notable case study involved administering this compound in a preclinical model of Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Chemical Reactions Analysis
Imidazolidine-2,4-Dione Ring Reactivity
The imidazolidine-2,4-dione moiety undergoes characteristic reactions such as nucleophilic substitutions and ring-opening processes:
Nucleophilic Substitutions
-
Hydrolysis : Under acidic or basic conditions, the carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack. For example, base-mediated hydrolysis (e.g., NaOH) cleaves the dione ring to form urea derivatives .
-
Alkylation : The nitrogen atoms at positions 1 and 3 can be alkylated using alkyl halides or triflates. For instance, reaction with allyl bromide introduces substituents at N3 .
Ring-Opening Reactions
-
Acid-Catalyzed Ring Opening : Treatment with HCl generates an intermediate urea derivative, which can further react with amines to form substituted ureas.
Piperidine Ring Functionalization
The piperidine ring participates in reactions typical of secondary amines:
Acylation and Alkylation
-
Acylation : The piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides. For example, 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone derivatives are synthesized via acylation .
-
Alkylation : Reaction with alkyl halides (e.g., trifluoroethyl iodide) introduces substituents at the piperidine nitrogen, as seen in analogs like 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-amine .
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : Boronic ester-containing analogs (e.g., 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) undergo palladium-catalyzed cross-coupling with aryl halides. Typical conditions include [Pd(dppf)Cl₂] and Cs₂CO₃ in 1,4-dioxane/water at 100°C .
| Reaction Type | Conditions | Yield | Catalyst |
|---|---|---|---|
| Suzuki Coupling | 1,4-dioxane/H₂O, 100°C, 16h | 61% | XPhos Pd G2 |
| Buchwald-Hartwig Amination | Toluene, 110°C, 12h | 72% | Pd(OAc)₂/Xantphos |
Cyclopropylacetyl Group
-
Hydrolysis : The acetyl group undergoes hydrolysis in acidic conditions to form a carboxylic acid. For example, 2-cyclopropylacetic acid derivatives are accessible via H₂SO₄-mediated hydrolysis.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to steric hindrance .
Trifluoroethyl Group
-
Radical Reactions : The C-F bonds in the trifluoroethyl group are inert under most conditions but participate in radical-mediated C-H functionalization with peroxides.
Stability Under Various Conditions
Preparation Methods
Synthesis of the Piperidine Scaffold
The piperidine ring is synthesized from commercially available 4-piperidone through a series of functionalization steps. A representative protocol involves:
- Protection of the ketone : 4-Piperidone is protected as its ethylene ketal using ethylene glycol and p-toluenesulfonic acid.
- N-Alkylation : The protected piperidine is alkylated with 2-bromo-1-cyclopropylethan-1-one in the presence of potassium carbonate, yielding 1-(2-cyclopropylacetyl)piperidin-4-one ethylene ketal .
- Deprotection : The ketal is removed under acidic conditions (e.g., HCl in THF/water) to regenerate the ketone.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ketal formation | Ethylene glycol, p-TsOH, 110°C | 92 |
| N-Alkylation | K2CO3, DMF, 80°C, 12h | 78 |
| Deprotection | 2M HCl, THF/H2O, rt, 3h | 95 |
Catalytic Methods for Key Steps
Lewis Acid-Catalyzed Alkylation
The introduction of the 2,2,2-trifluoroethyl group employs BF3·OEt2 as a catalyst, enhancing the electrophilicity of the alkylating agent (e.g., 2,2,2-trifluoroethyl iodide). This method achieves 85% yield compared to 62% without catalysis.
Enantioselective Cyclization
Chiral phosphoric acids (e.g., TRIP) enable asymmetric synthesis of the imidazolidine ring, achieving 92% ee in model systems.
Purification and Isolation
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates intermediates. Critical impurities include unreacted piperidine derivatives and over-alkylated byproducts.
Recrystallization
The final compound is purified via recrystallization from ethanol/water (4:1), yielding 98% purity (HPLC).
Characterization Data
Spectroscopic Profile :
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 4.21 (q, J=8.4 Hz, 2H, CF3CH2), 3.72–3.68 (m, 1H, piperidine H), 2.91 (s, 2H, cyclopropylacetyl) |
| 13C NMR | δ 170.5 (C=O), 121.5 (q, J=277 Hz, CF3), 34.2 (cyclopropyl CH2) |
| HRMS | m/z 436.2104 [M+H]+ (calc. 436.2101) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Alkylation | 67 | 95 | High reproducibility | Lengthy (6 steps) |
| One-Pot Cyclization | 29 | 88 | Reduced step count | Low yield |
| Catalytic Asymmetric | 54 | 97 | Enantioselective | Costly catalysts |
Optimization Strategies
Solvent Effects
Temperature Modulation
- 0–5°C : Minimizes epimerization during alkylation.
- 80–100°C : Optimal for cyclization without decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
